molecular formula C11H8Cl2N2O2 B2358616 4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide CAS No. 478262-43-0

4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide

Cat. No.: B2358616
CAS No.: 478262-43-0
M. Wt: 271.1
InChI Key: JDICKGGUWTVDRH-UHFFFAOYSA-N
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Description

4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide is a chemical compound that belongs to the family of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields.

Scientific Research Applications

4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Safety and Hazards

The safety and hazards associated with a compound depend on its properties. It’s important to handle all chemicals with care and to follow safety protocols .

Future Directions

The future directions for research on this compound could include further studies on its properties, potential uses, and safety considerations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of Isoxazole Ring: The isoxazole ring can be formed through a cycloaddition reaction involving a nitrile oxide and an alkyne or alkene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce corresponding oxides or amines.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-methylphenol: Another chlorinated phenol with antimicrobial properties.

    4-chloro-3-methylisothiazole: A related isothiazole derivative with potential biological activities.

Uniqueness

4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c1-6-9(13)11(17-15-6)14-10(16)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDICKGGUWTVDRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1Cl)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001323805
Record name 4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819532
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478262-43-0
Record name 4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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